

Spectroscopic Profile of (R)-2-Hydroxy-4-phenylbutyric Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Hydroxy-4-phenylbutyric acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-2-Hydroxy-4-phenylbutyric acid**, a key chiral intermediate in the synthesis of various pharmaceuticals. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presents detailed experimental protocols for acquiring this data, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

While direct experimental values for **(R)-2-Hydroxy-4-phenylbutyric acid** are not readily available in public databases, the following tables are structured to present the expected quantitative data. Researchers can use these templates to record and organize their own experimental findings. The data is sourced from spectral information available for this compound from suppliers like Sigma-Aldrich.^[1]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.15-7.30	m	5H	-	Ar-H
~4.00	t	1H	~6.5	-CH(OH)-
~2.65	t	2H	~7.8	-CH ₂ -Ph
~1.85-2.00	m	2H	-	-CH ₂ -CH(OH)-
(broad s)	s	1H	-	-OH
(broad s)	s	1H	-	-COOH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~175.0	C=O
~141.5	Ar-C (quaternary)
~128.5	Ar-CH
~128.3	Ar-CH
~125.8	Ar-CH
~70.0	-CH(OH)-
~34.0	-CH ₂ -CH(OH)-
~31.0	-CH ₂ -Ph

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Broad	O-H stretch (carboxylic acid and alcohol)
3027	Medium	C-H stretch (aromatic)
2930	Medium	C-H stretch (aliphatic)
1705	Strong	C=O stretch (carboxylic acid)
1495, 1454	Medium	C=C stretch (aromatic ring)
1230	Strong	C-O stretch
745, 698	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Mass Spectrometry (MS)

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
180.08	-	[M] ⁺ (Molecular Ion for C ₁₀ H ₁₂ O ₃)
163.08	-	[M - OH] ⁺
135.08	-	[M - COOH] ⁺
104.06	-	[C ₈ H ₈] ⁺ (styrene fragment)
91.05	-	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(R)-2-Hydroxy-4-phenylbutyric acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum to determine the proton environments, multiplicities, and integrations.
 - Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
 - Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): Grind a small amount of **(R)-2-Hydroxy-4-phenylbutyric acid** with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Record the IR spectrum of the prepared sample.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

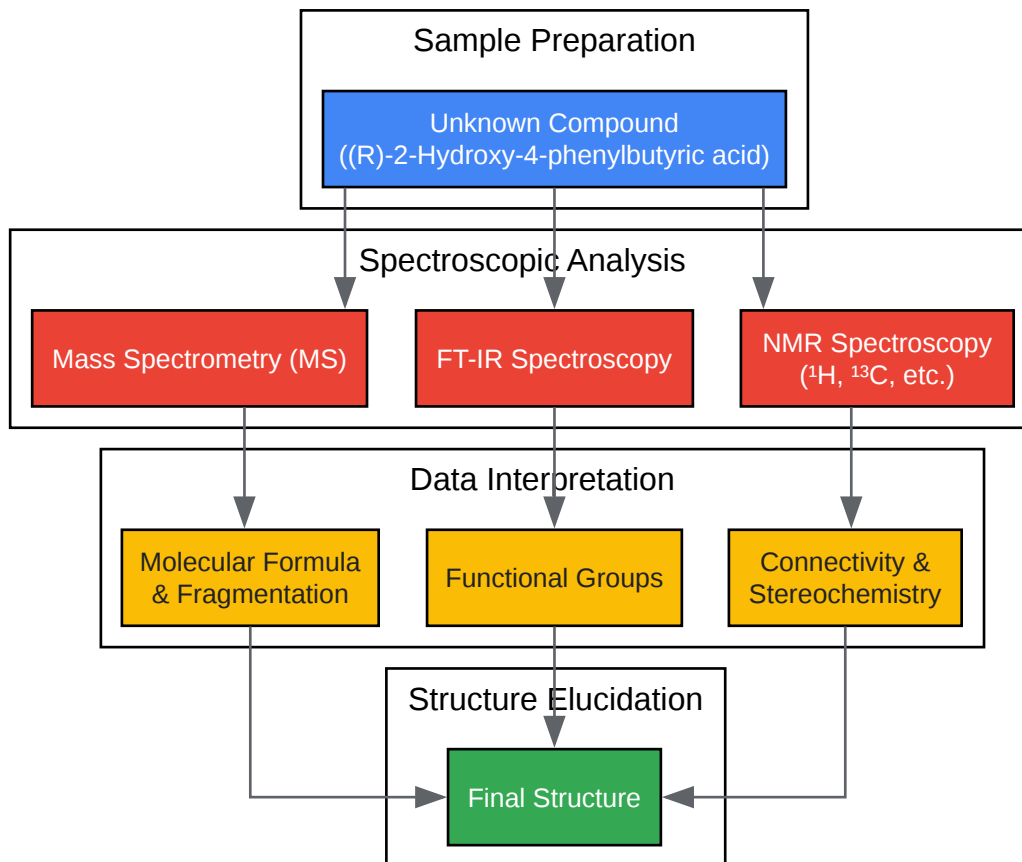
Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **(R)-2-Hydroxy-4-phenylbutyric acid** in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
- **Ionization:**
 - **Electrospray Ionization (ESI):** Infuse the sample solution into the ESI source. This is a soft ionization technique suitable for observing the molecular ion.
 - **Electron Ionization (EI):** Introduce the sample (often after derivatization to increase volatility) into the EI source, which will cause fragmentation.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.
- **Data Interpretation:** Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

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References

- 1. (R)-2-Hydroxy-4-phenylbutyric acid | C₁₀H₁₂O₃ | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-2-Hydroxy-4-phenylbutyric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b117155#r-2-hydroxy-4-phenylbutyric-acid-spectroscopic-data-nmr-ir-mass-spec>]

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